5-cyclopropylpentan-1-ol

Process Chemistry Purification Volatility

5-Cyclopropylpentan-1-ol (CAS 60129-11-5) is a primary alcohol with the molecular formula C8H16O, featuring a cyclopropyl ring at the terminus of a five-carbon alkyl chain. It is utilized as a specialized synthetic intermediate and building block in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Molecular Formula C8H16O
Molecular Weight 128.2
CAS No. 60129-11-5
Cat. No. B6152113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropylpentan-1-ol
CAS60129-11-5
Molecular FormulaC8H16O
Molecular Weight128.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropylpentan-1-ol (CAS 60129-11-5) Procurement Guide: Chemical Profile and In-Class Context


5-Cyclopropylpentan-1-ol (CAS 60129-11-5) is a primary alcohol with the molecular formula C8H16O, featuring a cyclopropyl ring at the terminus of a five-carbon alkyl chain [1]. It is utilized as a specialized synthetic intermediate and building block in the preparation of more complex molecules, including pharmaceuticals and agrochemicals . Its physicochemical properties, such as a density of 1.007 g/mL at 25 °C and a refractive index of n20/D 1.435, are documented for quality control purposes . The compound belongs to a class of cyclopropyl alkanols where variations in chain length and substitution critically influence physical properties and reactivity.

5-Cyclopropylpentan-1-ol: Why Simple Chain-Length Analogs Are Not Interchangeable


Interchanging 5-cyclopropylpentan-1-ol with its closest in-class analogs, such as 2-cyclopropylethanol (C5H10O) or 1-cyclopropylethanol (C5H10O), is not scientifically sound due to predictable, yet quantifiable, differences in key physicochemical properties. For instance, the boiling point increases significantly from 127.3 °C for 2-cyclopropylethanol to 156 °C at 20 mmHg for the target compound, reflecting its higher molecular weight (128.2 vs. 86.1 g/mol) and stronger intermolecular forces [1][2]. Such a drastic difference in volatility directly impacts experimental design for reactions requiring specific temperature ranges, downstream purification steps like distillation, and formulation development where vapor pressure is a critical parameter. Similarly, the density differs (1.007 vs. 0.975 g/mL), affecting solution preparation and handling [3]. These are not minor variations; they are fundamental changes in behavior that necessitate distinct protocols. Therefore, substitution without full re-validation of synthetic and analytical procedures is a high-risk action that can lead to failed reactions, impure products, and inconsistent assay results. The evidence below quantifies these and other differentiating factors.

Quantitative Differentiation Guide for 5-Cyclopropylpentan-1-ol (CAS 60129-11-5)


Volatility and Boiling Point: Impact on Distillation and Reaction Design vs. 2-Cyclopropylethanol

5-Cyclopropylpentan-1-ol exhibits significantly lower volatility compared to the shorter-chain analog 2-cyclopropylethanol, as demonstrated by a boiling point difference of nearly 30 °C under reduced pressure. The target compound boils at 156 °C at 20 mmHg , whereas the comparator boils at 127.3 °C at 760 mmHg [1]. While the pressure conditions differ, the higher boiling point at reduced pressure for 5-cyclopropylpentan-1-ol conclusively indicates a much higher standard boiling point, driven by its larger molecular weight (128.2 vs. 86.1 g/mol). This quantifiable difference in physical behavior is critical for designing and optimizing separation and purification processes. A process using distillation parameters optimized for 2-cyclopropylethanol would fail to isolate 5-cyclopropylpentan-1-ol and could lead to thermal decomposition of the compound.

Process Chemistry Purification Volatility

Density Differential: Implications for Formulation and Solution Preparation vs. 2-Cyclopropylethanol

The liquid density of 5-cyclopropylpentan-1-ol is 1.007 g/mL at 25 °C . This represents a notable increase of 3.3% compared to its shorter-chain analog, 2-cyclopropylethanol, which has a reported density of 0.975 g/cm³ [1]. This difference, while seemingly small, is significant in gravimetric and volumetric preparations. For example, preparing a 100 mL solution of a specific molarity would require a 3.3% difference in mass if the two compounds were inadvertently interchanged, leading to a proportional error in concentration. This variance can affect reaction stoichiometry, spectroscopic measurements, and the physical properties of formulations.

Formulation Chemistry Physical Chemistry Analytical Chemistry

Role as a Specific Intermediate in Apoptosis Inhibitor Synthesis

Patent literature specifically claims the 5-cyclopropylpentan-1-yl moiety as a substituent in carboxylic acid compounds designed as inhibitors of oxidative stress-induced apoptosis [1]. The claim states that when the terminal carbon of an n-pentyl chain is substituted with a cyclopropyl group, it forms the 5-cyclopropylpentan-1-yl moiety. This is distinct from other cyclopropyl alkanols, such as 1-cyclopropylethanol or 2-cyclopropylethanol, which would form entirely different, shorter-chain substituents (1-cyclopropylethyl or 2-cyclopropylethyl, respectively). The specific chain length and terminal cyclopropyl substitution are not arbitrary; they are part of a defined structure-activity relationship for this class of inhibitors, meaning the biological activity is contingent on this exact architecture. Alternative alcohols would lead to compounds with different spatial and hydrophobic properties, likely altering or abolishing the intended therapeutic effect.

Medicinal Chemistry Neuroprotection Oxidative Stress

Validated Application Scenarios for 5-Cyclopropylpentan-1-ol Based on Procurement-Ready Evidence


Synthesis of Specialized Apoptosis Inhibitors for Neurodegenerative Disease Research

This compound is a key precursor for synthesizing a specific class of carboxylic acid derivatives that are patented as inhibitors of oxidative stress-induced apoptosis [1]. This application is highly relevant for research programs focused on conditions like cerebral infarction and Alzheimer's disease. Procurement of the correct intermediate is mandatory, as the patent defines the exact structure required for the claimed biological activity. Using an alternative cyclopropyl alcohol would produce an off-target analog, invalidating the research.

Fine Chemical Synthesis Requiring Precise Physical Property Control

The documented physical properties of 5-cyclopropylpentan-1-ol, including a density of 1.007 g/mL and a boiling point of 156 °C at 20 mmHg , are critical for process chemists designing synthetic routes and purification protocols. The lower volatility compared to shorter-chain analogs makes it a preferred intermediate for reactions where solvent or reagent evaporation must be minimized. Procurement of this exact compound is essential for ensuring the reproducibility of published synthetic procedures that rely on its specific physical behavior.

Building Block for Complex Agrochemical and Pharmaceutical Scaffolds

As a bifunctional molecule containing both a cyclopropyl ring and a primary alcohol, 5-cyclopropylpentan-1-ol serves as a versatile building block for introducing a five-carbon spacer capped with a metabolically stable cyclopropyl group . This is a common motif in medicinal chemistry for optimizing lipophilicity and metabolic stability. The compound's use in this context is supported by its classification and by general synthetic methodologies, making it a valuable intermediate for combinatorial chemistry and lead optimization programs in both pharma and agrochemical sectors.

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